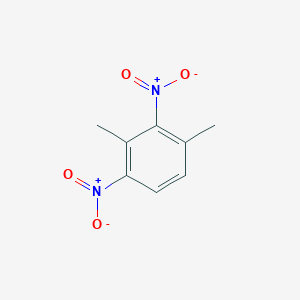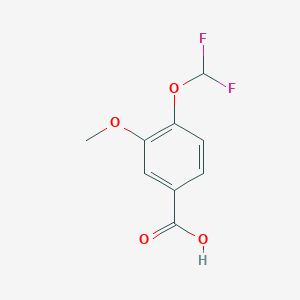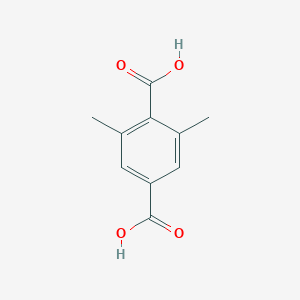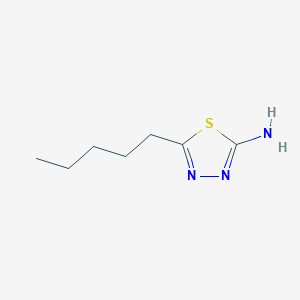
GLYCINE, N-(m-NITROPHENYL)-
Overview
Description
GLYCINE, N-(m-NITROPHENYL)-: is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a nitrophenyl group attached to the nitrogen atom of glycine. The nitrophenyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GLYCINE, N-(m-NITROPHENYL)- typically involves the nitration of glycine derivatives. One common method is the reaction of glycine with m-nitrobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of GLYCINE, N-(m-NITROPHENYL)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: GLYCINE, N-(m-NITROPHENYL)- can undergo oxidation reactions, particularly at the nitrophenyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro-substituted glycine derivatives.
Reduction: Formation of amino-substituted glycine derivatives.
Substitution: Formation of various substituted glycine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: GLYCINE, N-(m-NITROPHENYL)- is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of nitrophenyl groups on amino acid behavior and protein interactions. It serves as a model compound for understanding the influence of electron-withdrawing groups on biological activity.
Medicine: GLYCINE, N-(m-NITROPHENYL)- has potential applications in drug development, particularly in the design of enzyme inhibitors. The nitrophenyl group can interact with active sites of enzymes, providing insights into the development of new therapeutic agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of GLYCINE, N-(m-NITROPHENYL)- involves its interaction with various molecular targets. The nitrophenyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, influencing their structure and function. Additionally, the electron-withdrawing nature of the nitrophenyl group can modulate the reactivity of the glycine moiety, affecting its participation in biochemical reactions.
Comparison with Similar Compounds
GLYCINE, N-(p-NITROPHENYL)-: Similar to GLYCINE, N-(m-NITROPHENYL)- but with the nitro group in the para position. This positional isomer can exhibit different reactivity and biological activity.
GLYCINE, N-(o-NITROPHENYL)-: Another positional isomer with the nitro group in the ortho position. The proximity of the nitro group to the glycine moiety can lead to unique steric and electronic effects.
GLYCINE, N-(m-AMINOPHENYL)-: A reduced form of GLYCINE, N-(m-NITROPHENYL)- with an amino group instead of a nitro group. This compound can serve as a precursor for further functionalization.
Uniqueness: GLYCINE, N-(m-NITROPHENYL)- is unique due to the specific positioning of the nitro group, which imparts distinct electronic properties. This positioning can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in both chemical and biological research.
Properties
IUPAC Name |
2-(3-nitroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-8(12)5-9-6-2-1-3-7(4-6)10(13)14/h1-4,9H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWRLAPJIGCYRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145065 | |
| Record name | Glycine, N-(m-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10242-06-5 | |
| Record name | Glycine, N-(m-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC154513 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-(m-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[isochroman-1,4'-piperidine]](/img/structure/B181688.png)

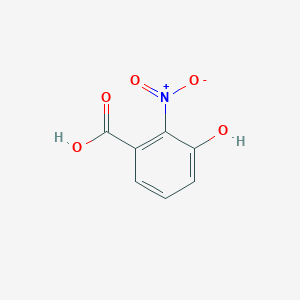
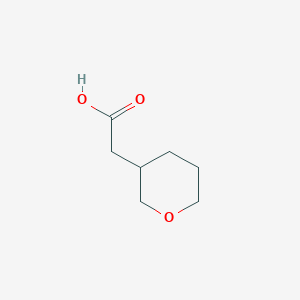
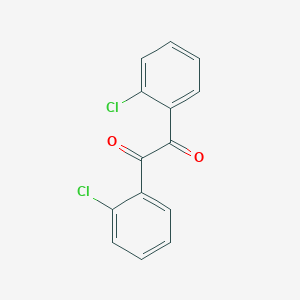
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)-](/img/structure/B181700.png)


![1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane](/img/structure/B181703.png)
